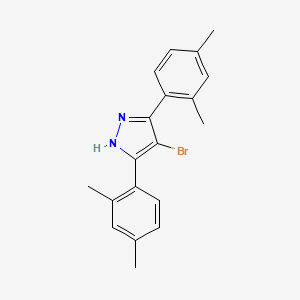
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole, also known as BDMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMP is a pyrazole derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs to treat these diseases.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. This compound is a photoaffinity probe that can be used to selectively label proteins in vitro and in vivo. This allows researchers to study the interactions between proteins and other molecules, providing insights into the molecular mechanisms underlying various biological processes.
Wirkmechanismus
The mechanism of action of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is its versatility. This compound can be used as a tool to study a wide range of biological processes, making it a valuable asset for researchers in various fields. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another area of interest is the use of this compound as a tool to study protein-protein interactions. Researchers are exploring new ways to use this compound as a photoaffinity probe to study the structure and function of proteins in living cells. Overall, this compound holds great promise as a valuable tool for scientific research, and its potential applications in various fields are still being explored.
Synthesemethoden
The synthesis of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves the condensation reaction of 2,4-dimethylphenylhydrazine and 4-bromo-3,5-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is then purified through recrystallization, yielding a white crystalline solid with a melting point of 183-185°C.
Eigenschaften
IUPAC Name |
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-11-5-7-15(13(3)9-11)18-17(20)19(22-21-18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJTXDUWZIUITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=NN2)C3=C(C=C(C=C3)C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

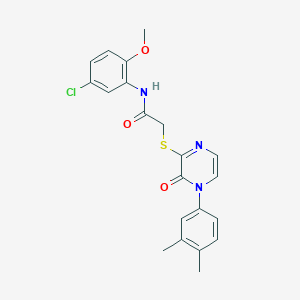
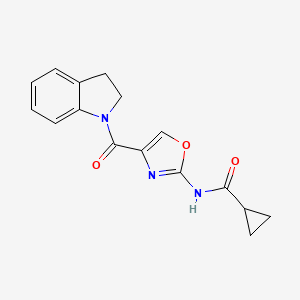

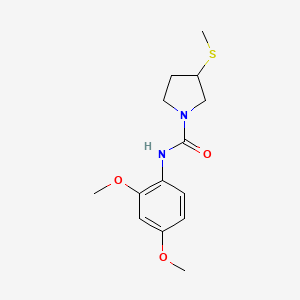

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)
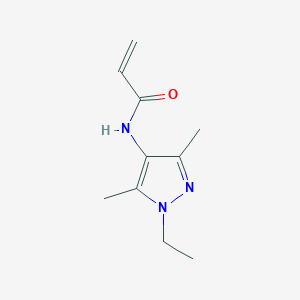
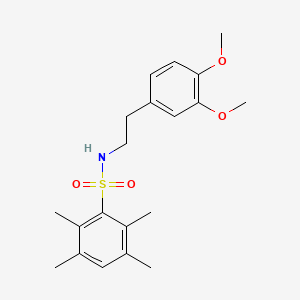

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)
